5-bromo-1H-indazole
Overview
Description
5-Bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. The presence of a bromine atom at the 5-position of the indazole ring enhances its reactivity and potential for further functionalization .
Mechanism of Action
Target of Action
5-Bromo-1H-indazole is a heterocyclic compound that has been found to interact with certain kinases, specifically CHK1, CHK2, and SGK . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively . The compound’s primary targets are therefore involved in key cellular processes, and their modulation can have significant effects on cell function.
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes to the function of these kinases, potentially altering cell cycle progression and volume regulation .
Biochemical Pathways
CHK1 and CHK2 are key players in the DNA damage response pathway, while SGK is involved in regulating cell volume . Therefore, the compound’s action could potentially affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target kinases. By modulating the activity of CHK1, CHK2, and SGK, the compound could potentially influence cell cycle progression and volume regulation . These effects could have implications for the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled under a chemical fume hood to avoid inhalation of vapors/dust . Additionally, it should be stored in a dry, cool, and well-ventilated place to maintain its stability . Personal protective equipment should be worn when handling the compound to prevent skin and eye contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1H-indazole. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures .
Another method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material. This method can be expanded to derivatives of benzonitrile with substitutions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. For example, a copper(II) acetate-catalyzed reaction can be used to form the N-N bond in the presence of oxygen as the terminal oxidant. This method provides good to excellent yields with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can produce 5-azido-1H-indazole, while oxidation with potassium permanganate can yield this compound-3-carboxylic acid .
Scientific Research Applications
5-Bromo-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: This compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindazole
- 5-Bromo-1H-indazole-3-carboxylic acid
- 5-Bromo-2-oxindole
- 5-Bromoindole-3-acetonitrile
- 5-Bromoindoline
- 5-Bromoindole-3-carboxaldehyde
Uniqueness
This compound is unique due to the presence of the bromine atom at the 5-position, which significantly enhances its reactivity and potential for further functionalization. This makes it a valuable building block in the synthesis of more complex molecules with diverse biological activities .
Properties
IUPAC Name |
5-bromo-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHMYNPQCLUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354020 | |
Record name | 5-bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53857-57-1 | |
Record name | 5-bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of intermolecular interactions are observed in the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate?
A1: The crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate exhibits several types of intermolecular interactions, including π–π stacking, C—H⋯O hydrogen bonding, C—H⋯Br interactions, and N—H⋯N hydrogen bonding []. These interactions contribute to the stability and packing arrangement of the molecules within the crystal lattice.
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